molecular formula C19H26O3 B13825471 4-Androsten-7alpha-ol-3,17-dione

4-Androsten-7alpha-ol-3,17-dione

Cat. No.: B13825471
M. Wt: 302.4 g/mol
InChI Key: LFWLQMQUJQUZBD-UOEDLQKQSA-N
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Description

4-Androsten-7alpha-ol-3,17-dione is a steroidal compound that plays a significant role in the biosynthesis of various steroid hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Androsten-7alpha-ol-3,17-dione can be synthesized through the biotransformation of phytosterols using engineered Mycobacterium strains. This process involves the conversion of phytosterols into 4-androstene-3,17-dione, which can then be further modified to produce this compound .

Industrial Production Methods

The industrial production of this compound typically involves large-scale fermentation processes. These processes utilize genetically modified microorganisms to convert phytosterols into the desired steroidal compounds. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Androsten-7alpha-ol-3,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Androsten-7alpha-ol-3,17-dione has several applications in scientific research:

Mechanism of Action

4-Androsten-7alpha-ol-3,17-dione exerts its effects by interacting with specific enzymes and receptors involved in steroid biosynthesis. It serves as a substrate for enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9alpha-hydroxylase, which catalyze its conversion into other steroidal compounds. These interactions play a crucial role in regulating the levels of various steroid hormones in the body .

Comparison with Similar Compounds

Similar Compounds

    4-Androstene-3,17-dione: A closely related compound used in the synthesis of testosterone and other steroids.

    1,4-Androstadiene-3,17-dione: Another related compound with similar applications in steroid synthesis.

    9alpha-Hydroxyl-4-androstene-3,17-dione: A hydroxylated derivative with unique properties

Uniqueness

4-Androsten-7alpha-ol-3,17-dione is unique due to its specific hydroxylation at the 7alpha position, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with enzymes, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15?,17-,18-,19-/m0/s1

InChI Key

LFWLQMQUJQUZBD-UOEDLQKQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(CC4=CC(=O)CC[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)CCC34C)O

Origin of Product

United States

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